molecular formula C16H16N2O6 B2585608 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-(4-ethoxyphenyl)acetate CAS No. 868680-09-5

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-(4-ethoxyphenyl)acetate

Cat. No.: B2585608
CAS No.: 868680-09-5
M. Wt: 332.312
InChI Key: YVNDUXMFAPJZTD-UHFFFAOYSA-N
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Description

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-(4-ethoxyphenyl)acetate is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a nitro group, a methyl group, and an oxo group, along with an ester linkage to a 4-ethoxyphenyl acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-(4-ethoxyphenyl)acetate typically involves the condensation of 3-nitro-2-oxo-1,2-dihydropyridine with 4-ethoxyphenyl acetic acid in the presence of a suitable catalyst. The reaction is usually carried out under inert atmospheric conditions at room temperature to ensure the stability of the reactants and products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-(4-ethoxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas with a palladium catalyst for reduction, and strong acids or bases for hydrolysis reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include amino derivatives, hydroxyl derivatives, and carboxylic acids, depending on the specific reaction conditions employed.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.

    Medicine: Explored for its anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-(4-ethoxyphenyl)acetate is not fully understood. it is believed to interact with various biological targets, including protein kinases and enzymes. The compound is thought to inhibit the activity of these proteins by binding to their active sites, thereby preventing their catalytic activity. This interaction can lead to changes in cell signaling pathways and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methylbenzoate
  • 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methoxybenzoate

Uniqueness

Compared to similar compounds, 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-(4-ethoxyphenyl)acetate features an ethoxyphenyl acetate moiety, which may confer unique biological and chemical properties. This structural difference can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for specific research applications.

Properties

IUPAC Name

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-(4-ethoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6/c1-3-23-12-6-4-11(5-7-12)9-14(19)24-13-8-10(2)17-16(20)15(13)18(21)22/h4-8H,3,9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNDUXMFAPJZTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)OC2=C(C(=O)NC(=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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